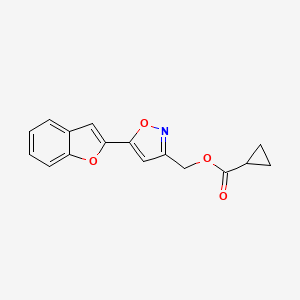
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate
Descripción general
Descripción
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate, also known as BMCC, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been studied for its mechanism of action and its effects on biochemical and physiological processes. In
Mecanismo De Acción
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate acts as a positive allosteric modulator of GABA receptors, specifically the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, but this compound has been shown to have a more selective effect on certain subtypes of GABA-A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticonvulsant properties and to enhance the effects of other drugs that act on GABA receptors. This compound has a relatively low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been shown to be selective for certain subtypes of GABA-A receptors. It also has a relatively low toxicity profile and is well-tolerated in animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of GABA receptors in various physiological processes. This compound could also be used to investigate the effects of other compounds that modulate GABA receptors. Overall, this compound has potential for a wide range of scientific research applications and warrants further investigation.
Aplicaciones Científicas De Investigación
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, specifically its ability to modulate the activity of GABA receptors. This compound has also been shown to have potential as a therapeutic agent for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(10-5-6-10)19-9-12-8-15(21-17-12)14-7-11-3-1-2-4-13(11)20-14/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOCZJHTKGSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400727.png)
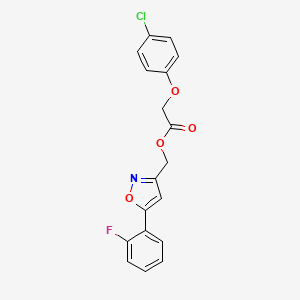
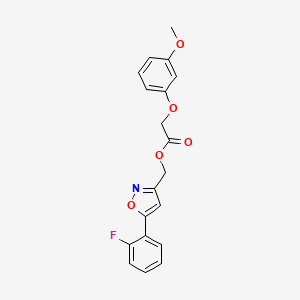
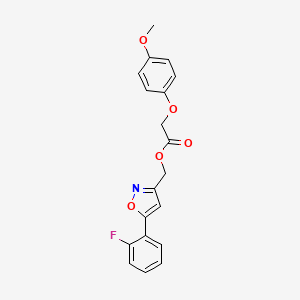
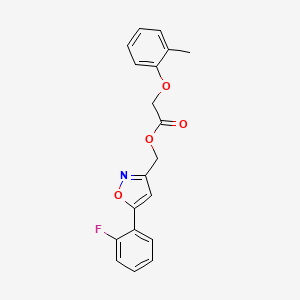

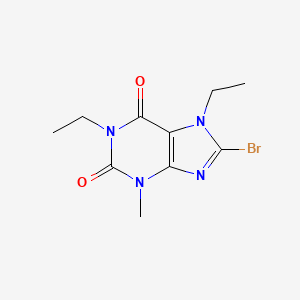

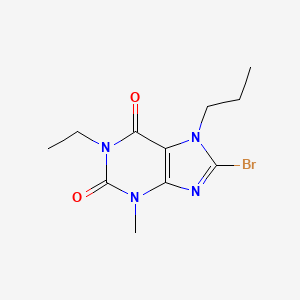
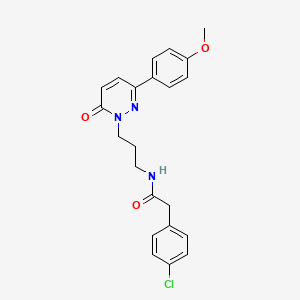
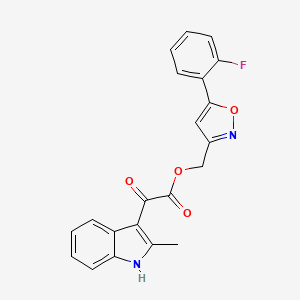
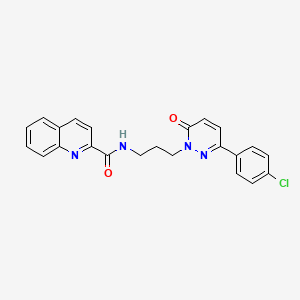
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(2-methoxybenzyl)acetamide](/img/structure/B3400829.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3400835.png)